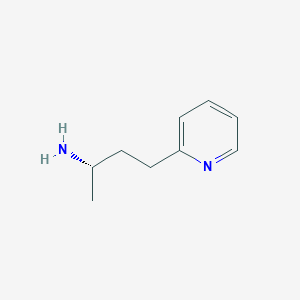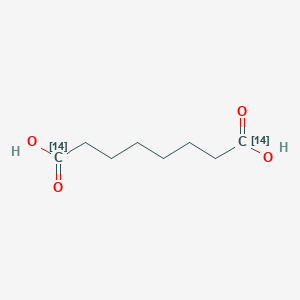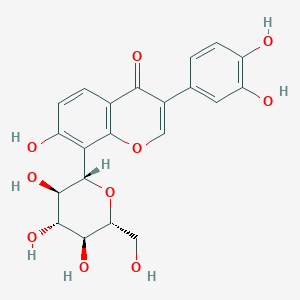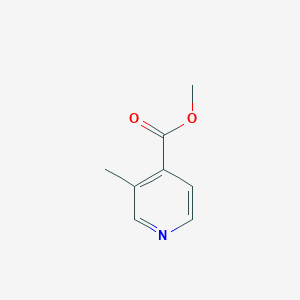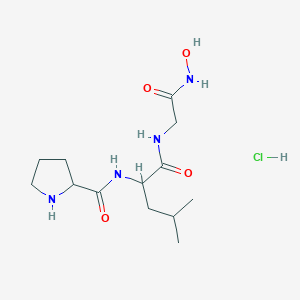
プロリルロイシルグリシンヒドロキサム酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pro-Leu-Gly hydroxamate hydrochloride is a compound with the empirical formula C₁₃H₂₄N₄O₄·HCl and a molecular weight of 336.82 g/mol . It is known for its role as an affinity ligand for the purification of human collagenases . This compound is utilized in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Pro-Leu-Gly hydroxamate hydrochloride is widely used in scientific research, including:
Chemistry: As an affinity ligand for the purification of human collagenases.
Biology: In studies involving matrix metalloproteinases (MMPs) and their inhibitors.
Medicine: Potential therapeutic applications in diseases involving collagen degradation.
Industry: Used in the production of high-purity collagenase enzymes for various applications.
作用機序
Target of Action
Pro-Leu-Gly hydroxamate hydrochloride is an affinity ligand for the purification of human collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By targeting collagenases, this compound can influence the remodeling of these tissues.
生化学分析
Biochemical Properties
Pro-Leu-Gly hydroxamate hydrochloride plays a crucial role in biochemical reactions. It serves as an affinity ligand for the purification of human collagenases . This interaction involves enzymes such as matrix metalloproteinase-1 (MMP1), which is involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
The effects of Pro-Leu-Gly hydroxamate hydrochloride on cells are primarily related to its interaction with collagenases. By binding to these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pro-Leu-Gly hydroxamate hydrochloride exerts its effects through binding interactions with biomolecules, specifically collagenases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable form and is typically stored at -20°C .
Metabolic Pathways
Pro-Leu-Gly hydroxamate hydrochloride is involved in metabolic pathways related to the degradation of collagen, a key structural protein in the body. It interacts with enzymes such as MMP1 in these pathways .
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of coupling agents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of Pro-Leu-Gly hydroxamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .
化学反応の分析
Types of Reactions
Pro-Leu-Gly hydroxamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines .
類似化合物との比較
Similar Compounds
Pro-Leu-Gly hydroxamate: Without the hydrochloride component.
Ala-Phe hydroxamate: Another hydroxamate compound with different amino acid residues.
Gly-Phe hydroxamate: Similar structure but with Glycine and Phenylalanine residues.
Uniqueness
Pro-Leu-Gly hydroxamate hydrochloride is unique due to its specific sequence of amino acids and the presence of the hydrochloride component, which enhances its solubility and stability . This makes it particularly effective as an affinity ligand for collagenase purification compared to other hydroxamate compounds.
特性
CAS番号 |
120928-08-7 |
|---|---|
分子式 |
C13H25ClN4O4 |
分子量 |
336.81 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |
InChIキー |
QOWQGKSAGDXATM-IYPAPVHQSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |
ピクトグラム |
Irritant |
配列 |
PLG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


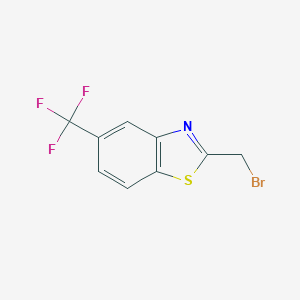
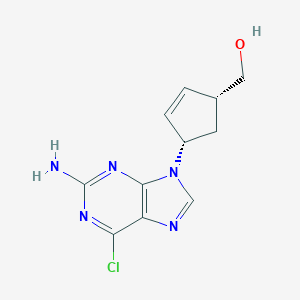
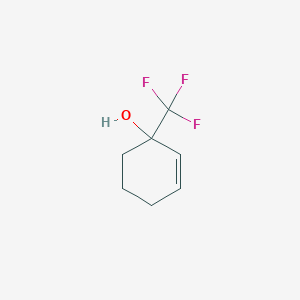
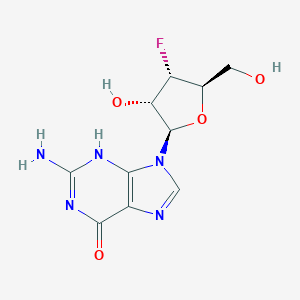
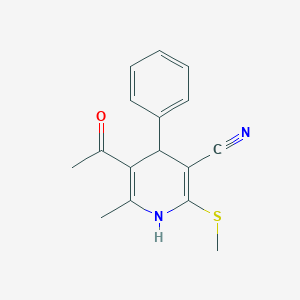
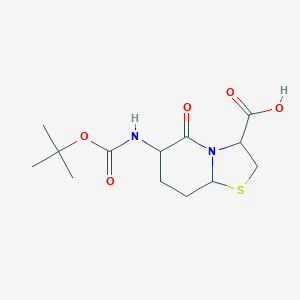
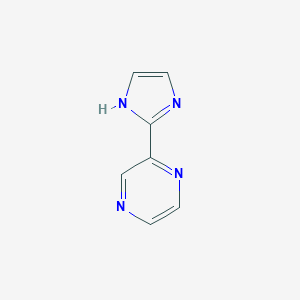
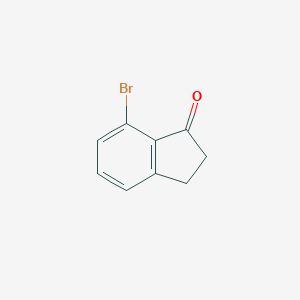

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
